molecular formula C23H19N3O2S B3012104 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide CAS No. 361470-52-2

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide

Cat. No.: B3012104
CAS No.: 361470-52-2
M. Wt: 401.48
InChI Key: RQOFMZWDGVFAQE-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary target of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, through a process that likely involves molecular docking . This interaction inhibits the activity of the enzyme, leading to a decrease in the survival and virulence of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of the DprE1 enzyme disrupts the biosynthesis of arabinogalactan , a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

Thiazole derivatives, to which this compound belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By inhibiting the DprE1 enzyme and disrupting the biosynthesis of arabinogalactan, the compound effectively decreases the survival and virulence of the bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and alter its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide typically involves a multi-step process. One common method includes the C-C coupling methodology in the presence of a palladium (0) catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antibacterial and antioxidant agent.

    Medicine: It is being investigated for its potential use in treating diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine
  • N-(6-arylbenzo[d]thiazol-2-yl)acetamides

Uniqueness

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities. Compared to similar compounds, it has shown higher efficacy in certain biological assays, such as urease inhibition .

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-15(27)24-19-11-12-20-21(14-19)29-23(25-20)26-22(28)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOFMZWDGVFAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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